Bisphenol A bis(2-hydroxyethyl ether) diacrylate
Overview
Description
Bisphenol A bis(2-hydroxyethyl ether) diacrylate is a cross-linking monomer used to enhance the mechanical properties of polymeric systems. It is primarily utilized in the formation of solid polymer-based electrolytes for electrochemical applications. This compound is known for its ability to improve the thermo-mechanical properties of materials, making it valuable in various industrial applications.
Mechanism of Action
Target of Action
Bisphenol A bis(2-hydroxyethyl ether) diacrylate, also known as Bisphenol A ethoxylate diacrylate, is primarily used as a cross-linking monomer . Its primary targets are polymeric systems, where it is used to improve their mechanical properties .
Mode of Action
This compound interacts with its targets by forming cross-links within the polymeric system . This interaction results in an enhancement of the mechanical properties of the system .
Biochemical Pathways
It is known that the compound plays a significant role in the formation of solid polymer-based electrolytes, which can be used for electrochemical applications .
Result of Action
The primary result of the action of this compound is the improvement of the mechanical properties of the polymeric system . This is achieved through the formation of cross-links within the system, which enhances its structural integrity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to ultraviolet radiation can affect the durability of the polyurethane films in which the compound is used . Furthermore, the compound’s synthesis involves the hydroxyethylation of bisphenol A, a process that employs agents such as ethylene oxide, ethylene chlorohydrin, or ethylene carbonate. These agents can potentially influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol A bis(2-hydroxyethyl ether) diacrylate involves two primary methodologies:
Hydroxyethylation of Bisphenol A: This method employs agents such as ethylene oxide, ethylene chlorohydrin, or ethylene carbonate to introduce hydroxyethyl groups into Bisphenol A.
Chemical Recycling of Polycarbonate: This approach repurposes Bisphenol A polycarbonate plastic waste into the valuable monomer.
Industrial Production Methods
In industrial settings, the hydroxyethylation route is commonly used due to its efficiency and scalability. The reaction typically involves the use of ethylene oxide under controlled conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bisphenol A bis(2-hydroxyethyl ether) diacrylate undergoes various chemical reactions, including:
Polymerization: This compound is used in the formation of interpenetrating polymer networks with Bisphenol-A diacrylate, enhancing the photostabilization of epoxy resin.
Cross-linking: It acts as a cross-linking monomer, improving the mechanical properties of polymeric systems.
Common Reagents and Conditions
Polymerization: Visible blue light is used as an initiator, demonstrating significant changes in the polymer’s dielectric properties.
Cross-linking: The compound is used in combination with other monomers to form highly crosslinked materials.
Major Products Formed
The major products formed from these reactions include solid polymer-based electrolytes and interpenetrating polymer networks, which exhibit enhanced mechanical and photostabilization properties.
Scientific Research Applications
Bisphenol A bis(2-hydroxyethyl ether) diacrylate has a wide range of scientific research applications:
Chemistry: It is used as a monomer for synthetic resins and a modifier for high molecular polymers.
Biology: Research into its effects as an endocrine disruptor provides valuable insights into the health impacts of such compounds.
Medicine: The compound’s ability to form solid polymer-based electrolytes makes it useful in the development of medical devices and sensors.
Industry: It is used in the formation of polyurethane materials with improved thermo-mechanical properties.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A ethoxylate diacrylate: Similar in structure and function, used for improving mechanical properties of polymers.
Bisphenol A glycerolate diacrylate: Known for its UV stability behavior in polyurethane materials.
Uniqueness
Bisphenol A bis(2-hydroxyethyl ether) diacrylate stands out due to its higher degree of solubility in organic solvents, making it suitable for a variety of polymer applications. Its ability to form solid polymer-based electrolytes and enhance the photostabilization of epoxy resins further distinguishes it from similar compounds.
Properties
IUPAC Name |
2-[4-[2-[4-(2-prop-2-enoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-5-23(26)30-17-15-28-21-11-7-19(8-12-21)25(3,4)20-9-13-22(14-10-20)29-16-18-31-24(27)6-2/h5-14H,1-2,15-18H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUNIDGEMNBBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCOC(=O)C=C)C2=CC=C(C=C2)OCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58738-89-9, 80164-51-8 | |
Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58738-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80164-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6066991 | |
Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64401-02-1, 24447-78-7 | |
Record name | Ethoxylated bisphenol A diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64401-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24447-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol A bis(2-(acryloyloxy)ethyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024447787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bisphenol A bis(2-hydroxyethyl ether) diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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